

Quantification of Cephapirin Residues in Milk using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Cephapirin

Cat. No.: B1668819

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephapirin is a first-generation cephalosporin antibiotic used to treat and prevent bacterial infections in dairy cattle, particularly mastitis.[1][2] The presence of antibiotic residues in milk is a significant concern for public health and the dairy industry, necessitating sensitive and reliable analytical methods for their detection and quantification. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of **cephapirin** residues in milk due to its specificity, sensitivity, and accuracy.[3][4] This document provides a detailed protocol for the quantification of **cephapirin** in bovine milk using HPLC with UV detection, based on established and validated methods.

Regulatory Context: Regulatory bodies in various countries have established Maximum Residue Limits (MRLs) for antibiotics in food products to ensure consumer safety. For instance, in the United States, the Food and Drug Administration (FDA) sets tolerances for drug residues in milk.[5] The proposed MRL for **cephapirin** in milk in Australia is 0.01 µg/mL.

Experimental Protocol

This protocol outlines a method for the extraction and quantification of **cephapirin** from raw bovine milk, adapted from published literature.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Materials and Reagents

- **Cephapirin** sodium standard (analytical grade)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Sodium acetate (analytical grade)
- Deionized water (18.2 MΩ·cm)
- Solid-Phase Extraction (SPE) C18 cartridges
- 0.45 µm syringe filters

Sample Preparation: Solid-Phase Extraction (SPE)

- **Deproteination:** To 10 mL of raw milk, add 20 mL of acetonitrile. Vortex for 1 minute to precipitate proteins.
- **Centrifugation:** Centrifuge the mixture at 4000 rpm for 10 minutes.
- **Extraction:** Decant the supernatant into a clean tube.
- **Solvent Evaporation:** Evaporate the acetonitrile from the supernatant under a gentle stream of nitrogen at 40-50°C.
- **Reconstitution:** Reconstitute the remaining aqueous extract with 20 mL of deionized water.
- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- **Sample Loading:** Load the reconstituted sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

- Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
- Elution: Elute the **cephapirin** from the cartridge with 5 mL of a methanol-acetonitrile (25:75 v/v) solution.[\[4\]](#)
- Drying: Dry the eluate under a stream of nitrogen.
- Final Reconstitution: Reconstitute the dried residue in 1 mL of the HPLC mobile phase for injection.

HPLC Instrumentation and Conditions

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: Ultrasphere-ODS column (or equivalent C18 column).[\[4\]](#)
- Guard Column: RP-18 Spheri-10 guard column.[\[4\]](#)
- Mobile Phase: 85% Sodium acetate (0.01M) and 15% methanol-acetonitrile (25:75 v/v).[\[4\]](#)
- Flow Rate: 1.0 mL/min.[\[4\]](#)
- Detection Wavelength: 254 nm.[\[4\]](#)
- Injection Volume: 20 µL.

Data Presentation

The following tables summarize the quantitative data and performance characteristics of the HPLC method for **cephapirin** analysis in milk.

Table 1: HPLC Method Parameters

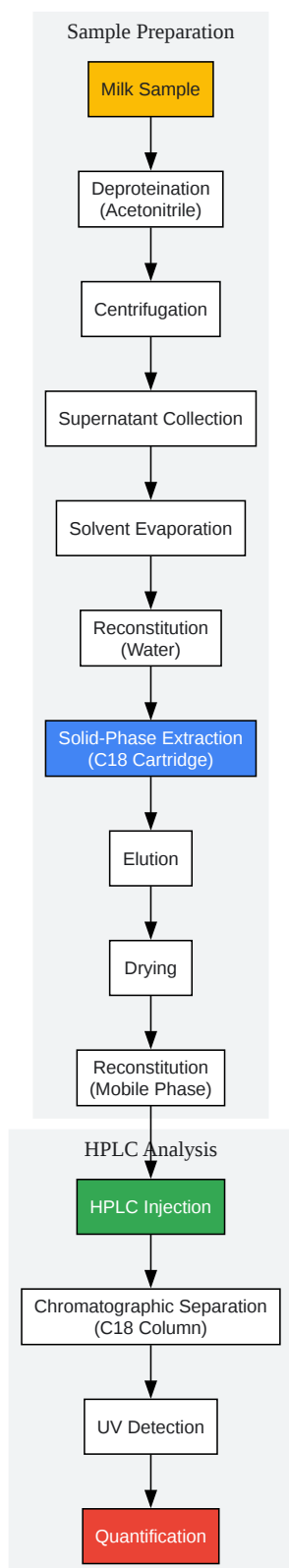
Parameter	Condition	Reference
Column	Ultrasphere-ODS	[4]
Mobile Phase	85% Sodium acetate (0.01M) and 15% methanol-acetonitrile (25:75)	[4]
Flow Rate	1.0 mL/min	[4]
Detection	UV at 254 nm	[4]
Alternative Detection	UV at 290 nm with gradient elution	[6][7]

Table 2: Method Validation Data

Parameter	Result	Reference
Recovery	61-80%	[4]
Alternative Recovery	79-87%	[6][7]
Sensitivity (LOD/LOQ)	20 ppb (ng/mL) or less	[4]
Alternative LOQ	20 ng/mL	[6][7]
Intralaboratory Coefficients of Variation	6-10%	[6][7]

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of **cephapirin** residues in milk.



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Caption: Workflow for **Cephapirin** Residue Analysis in Milk.

Conclusion

The described HPLC method provides a robust and sensitive approach for the quantification of **cephapirin** residues in milk. The sample preparation procedure involving protein precipitation followed by solid-phase extraction effectively removes matrix interferences, allowing for accurate determination at levels relevant to regulatory limits. The method's performance, as demonstrated by the validation data, makes it suitable for routine monitoring and research applications in the field of food safety and drug residue analysis. Further enhancements in sensitivity can be achieved by employing alternative detection techniques such as tandem mass spectrometry (LC-MS/MS).^{[8][9]}

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